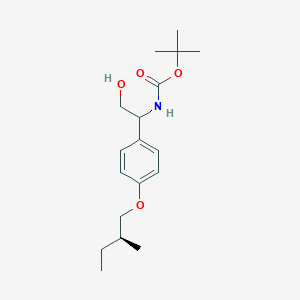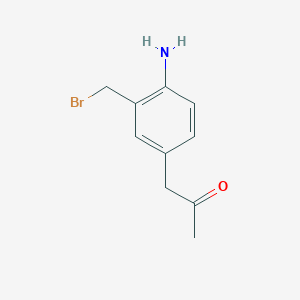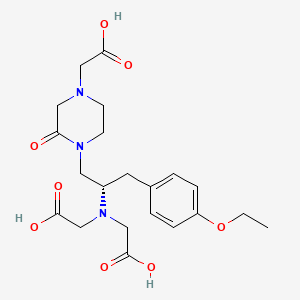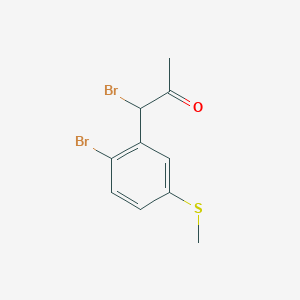![molecular formula C9H13BClNO2 B14040544 5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl typically involves a multi-step process. One common method includes the substitution reactions followed by hydrolysis of aryltrifluoroboronate salts into corresponding boronic acid derivatives in the presence of silica . This method is efficient and allows for the preparation of boron-based heterocycles under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar substitution and hydrolysis reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex boron-based compounds.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of 5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl involves its interaction with specific molecular targets. For instance, as a PDE4 inhibitor, it binds to the enzyme’s catalytic domain, inhibiting its activity and thereby reducing the production of inflammatory cytokines . This interaction is facilitated by the boron atom within the compound, which enhances its binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crisaborole: Another benzoxaborole compound known for its PDE4 inhibitory activity and use in treating atopic dermatitis.
Benzo[c][1,2,5]oxadiazoles: Recognized for their anticancer potential.
Benzo[c][1,2,5]thiadiazoles: Also known for their pharmacological activities, including anticancer properties.
Uniqueness
5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. Its ability to inhibit PDE4 with high selectivity makes it a valuable compound for therapeutic applications, particularly in inflammatory and autoimmune diseases.
Propriétés
Formule moléculaire |
C9H13BClNO2 |
|---|---|
Poids moléculaire |
213.47 g/mol |
Nom IUPAC |
1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-5-amine;hydrochloride |
InChI |
InChI=1S/C9H12BNO2.ClH/c1-9(2)7-5-6(11)3-4-8(7)10(12)13-9;/h3-5,12H,11H2,1-2H3;1H |
Clé InChI |
FALOICUFIXUWGR-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(C=C(C=C2)N)C(O1)(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,6-diphenylpyrimidine](/img/structure/B14040465.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]-5-heptenoic acid](/img/structure/B14040472.png)








![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)

![(S)-3-([1,1'-Biphenyl]-4-yl)-2-amino-2-methylpropanoic acid hydrate](/img/structure/B14040545.png)

